Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound with the molecular formula C11H12BrNO2 It is a derivative of tetrahydroquinoline, a bicyclic structure that is part of many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with methanol in the presence of a strong acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale bromination and esterification processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Hydrolysis: 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and ester functional groups. These interactions can modulate biological pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but lacks the bromine atom.
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar core structure but different functional groups.
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar structure with the carboxylate group at a different position.
Uniqueness
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3 |
InChI Key |
HMXKFAVKUYPBMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)Br |
Origin of Product |
United States |
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